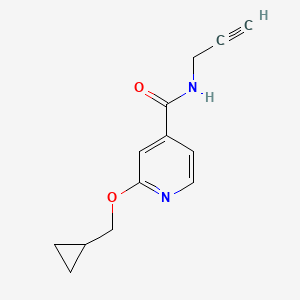

2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide

Beschreibung

2-(Cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide is a synthetic isonicotinamide derivative characterized by two distinct functional groups:

- Cyclopropylmethoxy substituent at position 2 of the pyridine ring, which may enhance lipophilicity and metabolic stability compared to linear alkoxy groups.

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)-N-prop-2-ynylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-6-15-13(16)11-5-7-14-12(8-11)17-9-10-3-4-10/h1,5,7-8,10H,3-4,6,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESHEBBNJVHHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC(=NC=C1)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide typically involves multiple steps. One common approach is to start with isonicotinic acid, which is then converted to isonicotinoyl chloride using thionyl chloride. The isonicotinoyl chloride is then reacted with cyclopropylmethanol to form the cyclopropylmethoxy derivative. Finally, the prop-2-yn-1-yl group is introduced through a nucleophilic substitution reaction using propargylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the isonicotinamide moiety or the prop-2-yn-1-yl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Propargylamine in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the cyclopropylmethoxy and prop-2-yn-1-yl groups.

Reduction: Reduced forms of the isonicotinamide moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Isonicotinamide Derivatives

The provided evidence highlights several isonicotinamide derivatives, though none directly match the target compound. Key structural comparisons include:

Table 1: Structural Comparison of Isonicotinamide Derivatives

Key Observations:

N-Substituent Diversity: The propargylamine group in the target compound contrasts with hydrazineyl or aryl groups in derivatives. Propargylamines are known for "click chemistry" applications (e.g., azide-alkyne cycloaddition), which could enable targeted drug delivery or bioconjugation .

Position 2 Substituents: The cyclopropylmethoxy group in the target compound likely increases lipophilicity (LogP) compared to unsubstituted derivatives in . Cyclopropane rings are rigid and may improve receptor binding selectivity.

Pharmacological and Physicochemical Properties

- Propargylamine’s terminal alkyne may reduce solubility in aqueous media, necessitating formulation optimization.

Reactivity :

- The alkyne group enables bioorthogonal reactions, a feature absent in compounds. This could facilitate targeted imaging or prodrug activation .

Biologische Aktivität

2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclopropylmethoxy group attached to an isonicotinamide core, which is known for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways related to cell growth and apoptosis.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory cytokines.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activities of the compound:

| Study | Cell Line | Effect Observed | Concentration (µM) |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | Induced apoptosis | 10 - 50 |

| Study 2 | E. coli | Inhibition of growth | 5 - 20 |

| Study 3 | RAW264.7 (Macrophages) | Reduced TNF-alpha production | 1 - 10 |

These studies indicate that the compound has promising applications in both antimicrobial and anticancer therapies.

Case Studies

A notable case study investigated the efficacy of the compound in a murine model of cancer. Mice treated with varying doses of this compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.

Comparative Analysis

When compared to similar compounds, such as other isonicotinamides, this compound exhibits unique properties due to its specific functional groups. This uniqueness may confer distinct biological interactions and enhance its therapeutic potential.

| Compound | Molecular Formula | Notable Activity |

|---|---|---|

| Compound A | C12H14N4O | Antimicrobial |

| Compound B | C13H15N3O | Anticancer |

| This compound | C13H15N3O | Antimicrobial, Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.